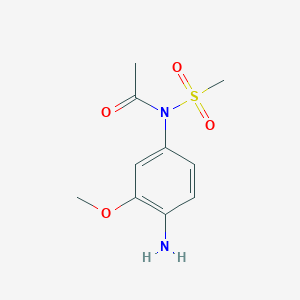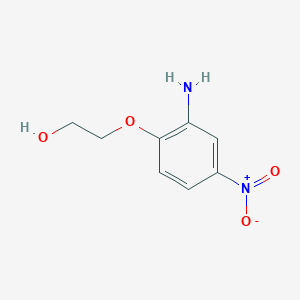
2,6-Diacetylpyridine disemicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Diacetylpyridine disemicarbazone is an organic compound that has garnered significant interest in the fields of chemistry and biology. This compound is known for its ability to form complexes with various metal ions, which can exhibit unique biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diacetylpyridine disemicarbazone typically involves the reaction of 2,6-diacetylpyridine with semicarbazide under specific conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{2,6-Diacetylpyridine} + \text{Semicarbazide} \rightarrow \text{this compound} ]
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods are less commonly reported. the principles of scaling up the reaction involve optimizing the reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of industrial production.
化学反応の分析
Types of Reactions
2,6-Diacetylpyridine disemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction can produce simpler, reduced forms of the compound.
科学的研究の応用
2,6-Diacetylpyridine disemicarbazone has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored as a potential therapeutic agent, particularly in the development of anticancer drugs.
作用機序
The mechanism of action of 2,6-diacetylpyridine disemicarbazone, particularly in its role as an anticancer agent, involves multiple pathways:
DNA Targeting: The compound can bind to DNA, interfering with its replication and transcription processes.
Mitochondrial Pathway: It can induce apoptosis through the p53-mediated mitochondrial pathway, involving the regulation of Bcl-2 family proteins.
Topoisomerase Inhibition: The compound can inhibit the activity of topoisomerase I, an enzyme crucial for DNA replication.
Autophagy Induction: It can induce autophagy, a process where cells degrade and recycle their components.
類似化合物との比較
2,6-Diacetylpyridine disemicarbazone can be compared with other similar compounds, such as:
2,6-Diacetylpyridine bis(thiosemicarbazone): This compound has similar coordination chemistry properties but includes sulfur atoms, which can influence its biological activity and chemical reactivity.
2,6-Diacetylpyridine bis(semicarbazone): Another related compound with similar ligand properties but different functional groups, affecting its coordination behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to form stable complexes with a variety of metal ions, making it a versatile ligand in coordination chemistry and a promising candidate in medicinal chemistry .
特性
CAS番号 |
59169-68-5 |
|---|---|
分子式 |
C11H15N7O2 |
分子量 |
277.28 g/mol |
IUPAC名 |
[1-[6-[N-(carbamoylamino)-C-methylcarbonimidoyl]pyridin-2-yl]ethylideneamino]urea |
InChI |
InChI=1S/C11H15N7O2/c1-6(15-17-10(12)19)8-4-3-5-9(14-8)7(2)16-18-11(13)20/h3-5H,1-2H3,(H3,12,17,19)(H3,13,18,20) |
InChIキー |
CCNROAALLUYANQ-UHFFFAOYSA-N |
正規SMILES |
CC(=NNC(=O)N)C1=NC(=CC=C1)C(=NNC(=O)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(Trifluoromethyl)-9H-xanthen-9-ylidene]piperidine](/img/structure/B14606448.png)

![1-[1-(2,4-Dichlorophenyl)heptyl]-1H-imidazole](/img/structure/B14606451.png)
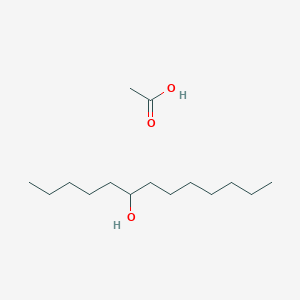

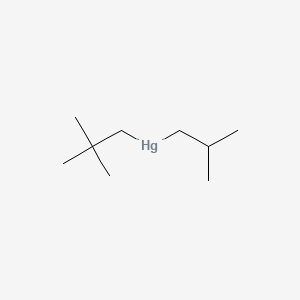


![Ethyl [2-(2-oxo-2H-1,3-benzodioxol-5-yl)ethyl]carbamate](/img/structure/B14606500.png)
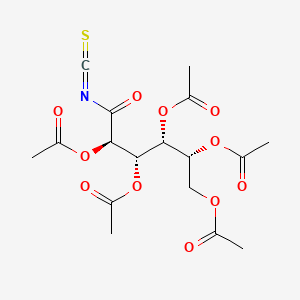
![Triethyl{[(triethylstannyl)sulfanyl]methyl}silane](/img/structure/B14606505.png)

